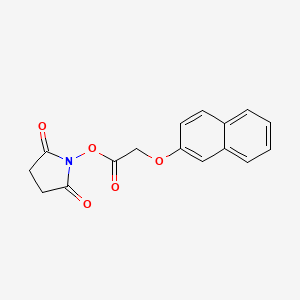

Succinimidyl 2-naphthoxyacetate

Description

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-naphthalen-2-yloxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO5/c18-14-7-8-15(19)17(14)22-16(20)10-21-13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9H,7-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSRGDOKYSVDPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)COC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40230849 | |

| Record name | Succinimidyl 2-naphthoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40230849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81012-92-2 | |

| Record name | Acetic acid, 2-(2-naphthalenyloxy)-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81012-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinimidyl 2-naphthoxyacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081012922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinimidyl 2-naphthoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40230849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Succinimido (2-naphthyloxy)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Succinimidyl 2-Naphthoxyacetate

This guide provides a comprehensive examination of the chemical principles and practical application of Succinimidyl 2-Naphthoxyacetate, a key reagent in bioconjugation. Tailored for researchers, scientists, and professionals in drug development, this document delves into its mechanism of action, reaction kinetics, and established protocols, offering the technical depth necessary for successful experimental design and execution.

Introduction: The Role of Activated Esters in Bioconjugation

In the landscape of bioconjugation chemistry, the covalent linkage of molecules to proteins, peptides, and other biomolecules is a foundational technique. Among the most reliable and widely adopted methods is the use of N-hydroxysuccinimide (NHS) esters for the modification of primary amines. This compound belongs to this class of amine-reactive reagents. It is designed to covalently attach the 2-naphthoxyacetyl group to target molecules, a moiety whose hydrophobicity and potential for spectroscopic detection can be advantageous in various applications, from immunoassays to drug delivery systems.

The core utility of an NHS ester lies in its structure: a carboxylic acid (in this case, 2-naphthoxyacetic acid) is activated by N-hydroxysuccinimide. This creates a good leaving group (the NHS moiety), rendering the carbonyl carbon highly susceptible to nucleophilic attack by primary amines, such as the ε-amino group of lysine residues on the surface of proteins.[1][2] This reaction, known as aminolysis, results in the formation of a stable, irreversible amide bond, securely tethering the 2-naphthoxyacetate group to the target biomolecule.[1][2]

Core Mechanism of Action: A Tale of Two Competitors

The labeling of a biomolecule with this compound is governed by a central chemical reaction: nucleophilic acyl substitution . The efficiency of this process, however, is dictated by a critical competition between the desired aminolysis reaction and an undesirable side reaction, hydrolysis.[3][4][5][6]

The Desired Pathway: Aminolysis

The primary reaction involves the nucleophilic attack of an unprotonated primary amine on the electrophilic carbonyl carbon of the NHS ester. This proceeds through a transient tetrahedral intermediate, which then collapses to expel the stable N-hydroxysuccinimide leaving group, forming a new amide bond.[1][5]

The key to this reaction is the nucleophilicity of the amine. The ε-amino group of a lysine residue, for example, has a pKa of approximately 10.5.[3] For the amine to be an effective nucleophile, it must be in its unprotonated, free-base form (R-NH₂). This necessity is the primary reason why these reactions are performed at a pH above neutral.[3][7]

Figure 1: Mechanism of aminolysis between this compound and a primary amine.

The Competing Pathway: Hydrolysis

In aqueous buffer systems, water and hydroxide ions are omnipresent and can also act as nucleophiles, attacking the NHS ester.[1][3][4][6] This reaction, hydrolysis, leads to the cleavage of the ester bond, releasing NHS and converting the reagent back to 2-naphthoxyacetic acid. This inactivates the reagent, rendering it incapable of reacting with the target amine.[3][4][6] The rate of this undesirable hydrolysis reaction is highly dependent on pH, increasing significantly as the pH becomes more alkaline.[2][3][5]

Figure 2: Competing hydrolysis reaction of this compound.

Reaction Kinetics and Optimization

The success of a conjugation experiment hinges on optimizing conditions to favor aminolysis over hydrolysis. The central variable in this optimization is pH .

-

Causality of pH: At low pH (e.g., < 7), most primary amines are protonated (R-NH₃⁺) and are not nucleophilic, preventing the reaction.[8] As the pH increases into the alkaline range (pH 7.2 to 9), the concentration of the reactive, unprotonated amine increases, accelerating the rate of aminolysis.[2][4] However, the concentration of hydroxide ions also increases with pH, which in turn accelerates the rate of hydrolysis.[2][3][5]

-

The Optimal pH Window: The key insight is that the rate of aminolysis increases more dramatically with pH than the rate of hydrolysis.[5] This creates an optimal window for the reaction, typically between pH 8.0 and 9.0 .[4][8] Within this range, the amine is sufficiently deprotonated to react efficiently, while the half-life of the NHS ester remains manageable.

Table 1: Stability of NHS Esters as a Function of pH

This table illustrates the significant impact of pH on the hydrolytic stability of a typical NHS ester. The half-life is the time required for 50% of the reactive ester to be hydrolyzed in the absence of a target amine.

| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |

| 7.0 | 0 | 4-5 hours | [2] |

| 8.5 | Room Temperature | 125-180 minutes | [5] |

| 8.6 | 4 | 10 minutes | [2] |

| 9.0 | Room Temperature | Minutes | [5] |

-

Concentration Effects: The law of mass action dictates that higher concentrations of the target biomolecule will favor the desired bimolecular aminolysis reaction over the pseudo-first-order hydrolysis reaction.[9] Therefore, performing conjugations with protein concentrations of at least 2.5 mg/mL is recommended to achieve higher labeling efficiency.[9]

The Role of the 2-Naphthoxyacetate Moiety

While the NHS ester provides the reactive handle, the 2-naphthoxyacetate portion of the molecule confers specific properties to the resulting conjugate.

-

Hydrophobicity: The naphthalene ring system is inherently hydrophobic. Conjugating this moiety to a biomolecule will increase its overall hydrophobicity, which can be a critical factor in applications involving interactions with lipid membranes or hydrophobic pockets of proteins.

-

Spectroscopic Properties: The naphthyl group possesses intrinsic fluorescence and strong UV absorbance, which can be exploited for characterization. Although not as bright as dedicated fluorophores, its presence allows for spectroscopic quantification of the degree of labeling, provided the biomolecule itself does not have significant overlapping absorbance.[10][11][12]

Experimental Protocol: A Self-Validating Workflow

This generalized protocol provides a framework for labeling a protein with this compound. The inclusion of purification and characterization steps is critical for a self-validating system.

Materials

-

Protein to be labeled (in an amine-free buffer, e.g., PBS).

-

This compound.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[8]

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate, pH 8.3-8.5.[8][9]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

-

Purification System: Desalting column (e.g., Sephadex G-25) or dialysis cassette with appropriate molecular weight cut-off (MWCO).

Step-by-Step Methodology

-

Prepare the Protein Solution:

-

Prepare the Reagent Stock Solution:

-

Immediately before use, dissolve the this compound in a small volume of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).[13] Causality: NHS esters are moisture-sensitive. Using an anhydrous organic solvent prevents premature hydrolysis of the stock reagent.

-

-

Perform the Labeling Reaction:

-

Add a calculated molar excess of the reagent stock solution to the stirring protein solution. A 5- to 20-fold molar excess is a common starting point.

-

Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.[2][14] Causality: Lower temperatures can be used to slow the rate of hydrolysis, which may be beneficial for sensitive proteins, but this requires a longer reaction time.

-

-

Quench the Reaction:

-

Add the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for an additional 30 minutes. Causality: The primary amines in Tris or glycine will react with any remaining unreacted NHS ester, effectively stopping the labeling reaction.

-

-

Purify the Conjugate:

-

Remove the unreacted reagent and byproducts (NHS, hydrolyzed reagent) by passing the reaction mixture over a desalting column or through dialysis against an appropriate storage buffer (e.g., PBS).[14] This step is crucial for the integrity of downstream applications.

-

-

Characterize the Conjugate:

-

Determine the degree of labeling (DOL) using UV-Visible spectrophotometry. This involves measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the 2-naphthoxyacetate moiety (approx. 270-290 nm, requiring careful spectral deconvolution).

-

Figure 3: A self-validating workflow for protein conjugation.

Troubleshooting and Considerations

-

Low Labeling Efficiency: This is often caused by competing amines in the buffer, a protein solution that is too dilute, or hydrolysis of the reagent due to improper storage or non-optimal pH.[1][2][9]

-

Protein Precipitation: The increased hydrophobicity from the 2-naphthoxyacetate moiety can sometimes lead to aggregation and precipitation, especially at high degrees of labeling. If this occurs, reducing the molar excess of the reagent in subsequent experiments is advised.

-

Impact on Function: Covalent modification of lysine residues can potentially alter the structure and function of a protein, for example, by modifying residues in an active site or antibody binding region. It is essential to perform a functional assay on the final conjugate to validate its activity.

References

-

Lia, A., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 30(44), 13351–13359. [Link]

-

Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. [Link]

-

Glen Research. (n.d.). Technical Brief: NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32-26. [Link]

-

Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]

-

M. J. O'Donnell, et al. (1983). Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. The Journal of Organic Chemistry. [Link]

-

PubChem. (n.d.). 2-Naphthoxyacetic acid. [Link]

-

Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. [Link]

-

protocols.io. (2022). NHS-ester-protein-labeling. [Link]

-

ResearchGate. (2025). Experimental, Spectroscopic, Computational and Molecular Studies of Plant Growth Promotor 2-Naphthylacetic Acid. [Link]

-

Physics and Chemistry of Solid State. (2025). Experimental, Spectroscopic, Computational and Molecular Studies of Plant Growth Promotor 2-Naphthylacetic Acid. [Link]

Sources

- 1. glenresearch.com [glenresearch.com]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. interchim.fr [interchim.fr]

- 9. biotium.com [biotium.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Experimental, Spectroscopic, Computational and Molecular Studies of Plant Growth Promotor 2-Naphthylacetic Acid | Physics and Chemistry of Solid State [journals.pnu.edu.ua]

- 13. NHS ester protocol for labeling proteins [abberior.rocks]

- 14. NHS-ester-protein-labeling [protocols.io]

Succinimidyl 2-naphthoxyacetate synthesis pathway

An In-Depth Technical Guide to the Synthesis of Succinimidyl 2-Naphthoxyacetate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of this compound, a key reagent in bioconjugation and fluorescence labeling. Designed for researchers, chemists, and drug development professionals, this document delves into the core chemical principles, offers a detailed, field-proven experimental protocol, and explains the critical causality behind each step to ensure successful and reproducible outcomes.

Introduction: The Significance of this compound

This compound is an amine-reactive compound that couples the fluorescent properties of the naphthyl moiety with the high reactivity of an N-hydroxysuccinimide (NHS) ester. NHS esters are one of the most common and effective functionalities for covalently modifying primary amines, such as those found on the side chains of lysine residues in proteins or on amine-modified oligonucleotides.[1][2] This reaction forms a stable amide bond, making this compound a valuable tool for introducing a fluorescent label onto biomolecules for detection and quantification, particularly in chromatographic applications like HPLC.[3]

The synthesis hinges on a classic esterification reaction between a carboxylic acid (2-naphthoxyacetic acid) and an alcohol (N-hydroxysuccinimide), facilitated by a dehydrating or "coupling" agent. Understanding the mechanism and the practical considerations of this process is paramount to achieving high purity and yield.

The Core Synthesis Pathway: DCC-Mediated Esterification

The most prevalent and cost-effective method for synthesizing succinimidyl esters is through the use of a carbodiimide coupling agent, with N,N'-Dicyclohexylcarbodiimide (DCC) being a widely used reagent.[4][5][6] The overall reaction transforms the relatively unreactive carboxylic acid into a highly reactive "activated ester," primed for nucleophilic attack by an amine.

Mechanism of Action

The DCC-mediated coupling proceeds through a well-established mechanism:

-

Activation of the Carboxylic Acid: The carboxylic acid (2-naphthoxyacetic acid) attacks one of the double bonds of the DCC molecule. This forms a highly reactive O-acylisourea intermediate.[6][7]

-

Nucleophilic Attack by NHS: The hydroxyl group of N-hydroxysuccinimide then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate.

-

Product Formation and Byproduct Precipitation: This attack results in the formation of the desired this compound and the byproduct, N,N'-dicyclohexylurea (DCU). A key feature of this reaction is that DCU is nearly insoluble in most common organic solvents and precipitates out of the reaction mixture as it forms, which provides a convenient method for its removal.[6][7][8]

Diagram of the Synthesis Pathway

Caption: DCC-mediated synthesis of this compound.

In-Depth Experimental Protocol

This protocol is a self-validating system. The rationale behind each step is explained to empower the researcher to troubleshoot and adapt the procedure as necessary.

Materials & Reagents

-

2-Naphthoxyacetic acid

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ethyl Acetate

-

Hexane

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer and stir bars

-

Ice bath

Step-by-Step Methodology

-

Reactant Solubilization (The Foundation):

-

In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 2-naphthoxyacetic acid and 1.1 equivalents of N-hydroxysuccinimide in anhydrous DCM (or THF).

-

Causality: The use of anhydrous solvent is critical. The NHS ester product is highly moisture-sensitive and will readily hydrolyze back to the starting carboxylic acid if water is present, drastically reducing yield.[9][10] Using a slight excess of NHS helps drive the reaction to completion.

-

-

Activation and Coupling (The Core Reaction):

-

In a separate flask, dissolve 1.1 equivalents of DCC in a minimal amount of anhydrous DCM.

-

Cool the solution of 2-naphthoxyacetic acid and NHS to 0°C using an ice bath.

-

Add the DCC solution dropwise to the cooled, stirring reaction mixture over 15-20 minutes.

-

Causality: The reaction is exothermic. A controlled, slow addition at low temperature minimizes the formation of potential side products, such as N-acylurea, which can occur if the O-acylisourea intermediate rearranges before reacting with NHS.[7]

-

-

Reaction Progression (Patience and Completion):

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring for 12-18 hours. A white precipitate of DCU will become increasingly prominent as the reaction proceeds.

-

Causality: Allowing the reaction to proceed overnight ensures maximum conversion of the starting materials to the desired activated ester.

-

-

Byproduct Removal (The First Purification):

-

Once the reaction is complete, filter the mixture through a Büchner funnel or a sintered glass funnel to remove the precipitated DCU.

-

Wash the filter cake with a small amount of cold, anhydrous DCM to recover any product that may have been occluded.

-

Causality: This filtration is the most crucial purification step. The low solubility of DCU in most organic solvents allows for its efficient removal from the product, which remains in the filtrate.[4][6]

-

-

Product Isolation and Final Purification (Achieving Purity):

-

Transfer the filtrate to a rotary evaporator and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization. A common solvent system is ethyl acetate and hexane. Dissolve the crude product in a minimal amount of warm ethyl acetate and slowly add hexane until the solution becomes turbid. Allow it to cool slowly to induce crystallization.

-

Collect the purified crystals by filtration and dry under vacuum.

-

Causality: While chromatography can be used, NHS esters are often unstable on silica gel.[9] Recrystallization is a superior method for this class of compounds as it avoids potential hydrolysis and yields a product of high purity.

-

Quantitative Data Summary

| Parameter | Value/Condition | Rationale |

| Molar Ratio | 1 : 1.1 : 1.1 | A slight excess of NHS and DCC ensures the complete consumption of the limiting reagent, 2-naphthoxyacetic acid. |

| (2-NAA : NHS : DCC) | ||

| Solvent | Anhydrous DCM/THF | Prevents hydrolysis of the activated ester product.[10] |

| Reaction Temperature | 0°C to Room Temp. | Controls exothermicity and minimizes side reactions during DCC addition.[11] |

| Reaction Time | 12 - 18 hours | Allows for the reaction to proceed to completion for maximal yield. |

| Expected Yield | 75 - 90% | Reflects an efficient coupling and purification process. |

Trustworthiness: A Self-Validating System

The integrity of this protocol lies in its observable checkpoints. The precipitation of DCU provides a clear visual confirmation that the coupling agent has been consumed and the reaction is proceeding. Successful recrystallization, yielding a sharp-melting crystalline solid, is a strong indicator of high purity. For absolute confirmation, characterization via ¹H NMR, ¹³C NMR, and FT-IR spectroscopy should be performed to verify the chemical structure and absence of starting materials or DCU.

Workflow Visualization

Caption: Experimental workflow for the synthesis of this compound.

References

- The Cost-Effectiveness of DCC in Amide and Ester Synthesis: A Compar

- Coupling Reagents. Aapptec Peptides.

- DCC. Enamine.

- The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. (2023).

- Steglich esterific

- succinimidyl 2-naphthoxyacet

- Anyone have a method of purifying NHS esters?. Reddit.

- N-Hydroxysuccinimide active ester.

- Protocol: Succinimidyl Ester Labeling of Protein Amines. Biotium. (2023).

- N-hydroxysuccinimide – Knowledge and References. Taylor & Francis.

- Synthesis of (2-naphthalen-1-yl-acetylamino)-acetic acid ethyl ester....

Sources

- 1. biotium.com [biotium.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. This compound | Semantic Scholar [semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. DCC - Enamine [enamine.net]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Steglich esterification - Wikipedia [en.wikipedia.org]

- 8. peptide.com [peptide.com]

- 9. reddit.com [reddit.com]

- 10. N-Hydroxysuccinimide active ester [schem.jp]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Succinimidyl 2-Naphthoxyacetate: Synthesis, Properties, and Bioconjugation Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Power of Naphthalene in Bioconjugation

The covalent modification of biomolecules is a cornerstone of modern life sciences research and drug development. Amine-reactive reagents, particularly those featuring an N-hydroxysuccinimide (NHS) ester, are widely employed for their ability to efficiently label primary amines on proteins and other biomolecules under mild aqueous conditions.[1] The naphthalene group, with its inherent fluorescence, offers a valuable tool for the detection and quantification of labeled molecules.[2][3] Succinimidyl 2-naphthoxyacetate combines these features, providing a means to introduce a fluorescent naphthalene tag onto a target molecule.

Chemical and Physical Properties of the Precursor: 2-Naphthoxyacetic Acid

The synthesis of this compound begins with its carboxylic acid precursor, 2-naphthoxyacetic acid. A thorough understanding of its properties is crucial for successful synthesis and handling.

| Property | Value | Source |

| CAS Number | 120-23-0 | [4][5][6][7] |

| Molecular Formula | C₁₂H₁₀O₃ | [4][5][6] |

| Molecular Weight | 202.21 g/mol | [4][5][6] |

| Appearance | Light grey crystalline solid or powder | [4][7] |

| Melting Point | 151-156 °C | [5][7][8] |

| Solubility | Moderately soluble in hot water; Soluble in alcohol, ether, and acetic acid. | [5] |

| Synonyms | BNOA, (2-Naphthyloxy)acetic Acid | [4][6][7] |

Synthesis of this compound

The conversion of a carboxylic acid to its corresponding N-hydroxysuccinimide ester is a well-established chemical transformation, often facilitated by a coupling agent such as a carbodiimide.[9]

Reaction Principle

The synthesis involves the activation of the carboxyl group of 2-naphthoxyacetic acid by a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with N-hydroxysuccinimide (NHS) to yield the desired succinimidyl ester and a urea byproduct.

Synthesis Workflow Diagram

Caption: Synthesis of this compound.

Detailed Synthesis Protocol

Materials:

-

2-Naphthoxyacetic acid (CAS: 120-23-0)

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexanes

-

Anhydrous sodium sulfate

-

Stir plate and magnetic stir bar

-

Round bottom flask

-

Separatory funnel

-

Rotary evaporator

-

Glass funnel with filter paper

Procedure:

-

Dissolution of Reactants: In a clean, dry round bottom flask, dissolve 1 equivalent of 2-naphthoxyacetic acid and 1.1 equivalents of N-hydroxysuccinimide in anhydrous DCM or THF.

-

Addition of Coupling Agent: While stirring the solution at room temperature, add 1.1 equivalents of DCC or EDC. If using DCC, a white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Reaction: Allow the reaction to stir at room temperature for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup (if using DCC):

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

-

Workup (if using EDC):

-

Wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Concentrate the organic solution under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by column chromatography on silica gel.

-

Mechanism of Action: Amine Labeling with Succinimidyl Esters

Succinimidyl esters are highly efficient reagents for the acylation of primary amines.[1] The N-hydroxysuccinimide is an excellent leaving group, facilitating the nucleophilic attack by the amine.

Reaction Diagram

Sources

- 1. biotium.com [biotium.com]

- 2. researchgate.net [researchgate.net]

- 3. The use of naphthalene-2,3-dicarboxaldehyde for the analysis of primary amines using high-performance liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 120-23-0 CAS | 2-NAPHTHOXYACETIC ACID | Laboratory Chemicals | Article No. 04784 [lobachemie.com]

- 5. 2-Naphthoxyacetic Acid [drugfuture.com]

- 6. scbt.com [scbt.com]

- 7. 2-Naphthoxyacetic acid 98 120-23-0 [sigmaaldrich.com]

- 8. 2-Naphthoxyacetic acid | C12H10O3 | CID 8422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

An In-depth Technical Guide to Succinimidyl 2-Naphthoxyacetate for Primary Amine Labeling

Foreword: The Pursuit of Precise Biomolecular Interrogation

In the intricate landscape of modern biological research and therapeutic development, the ability to selectively tag and track biomolecules is paramount. This guide provides a comprehensive technical overview of succinimidyl 2-naphthoxyacetate, an amine-reactive fluorescent labeling reagent. As researchers and drug development professionals, your work demands not only robust protocols but also a deep understanding of the underlying chemical principles. This document is structured to provide both, empowering you to leverage this tool with precision and confidence. We will delve into the mechanistic nuances of N-hydroxysuccinimide (NHS) ester chemistry, explore the practicalities of experimental design, and offer insights gleaned from field experience to ensure the integrity and reproducibility of your results.

Introduction to this compound: A Versatile Tool for Amine Labeling

This compound is a chemical probe designed for the covalent labeling of primary amines in a variety of biomolecules, including proteins, peptides, and amine-modified nucleic acids. It belongs to the class of N-hydroxysuccinimide esters, which are widely employed in bioconjugation due to their high reactivity and specificity towards primary aliphatic amines under mild conditions.[1]

The molecule consists of two key functional components:

-

The Succinimidyl Ester: This is the amine-reactive moiety. The ester linkage to the N-hydroxysuccinimide group creates a good leaving group, facilitating nucleophilic attack by a primary amine.

-

The 2-Naphthoxyacetate Group: This serves as the reporter tag. The naphthalene ring system is inherently fluorescent, allowing for the detection and quantification of the labeled biomolecule.

The covalent attachment of the 2-naphthoxyacetyl group to a target biomolecule imparts a fluorescent signal, enabling a range of downstream applications, from protein quantification and localization studies to the development of diagnostic assays.

Physicochemical Properties

To effectively utilize this compound, a clear understanding of its physical and chemical characteristics is essential.

| Property | Value | Source/Calculation |

| Chemical Formula | C₁₆H₁₃NO₅ | Inferred from the structures of 2-naphthoxyacetic acid and N-hydroxysuccinimide |

| Molecular Weight | 299.28 g/mol | Calculated from the molecular weight of 2-naphthoxyacetic acid (202.21 g/mol ) and N-hydroxysuccinimide (115.09 g/mol ) minus H₂O (18.02 g/mol ) |

| Solubility | Sparingly soluble in water; soluble in organic solvents such as DMSO and DMF. | [2] |

| Appearance | White to off-white crystalline solid (inferred from 2-naphthoxyacetic acid). | [2] |

The Chemistry of Amine Labeling: A Mechanistic Perspective

The labeling reaction between this compound and a primary amine is a classic example of nucleophilic acyl substitution. The process is highly efficient and results in the formation of a stable, covalent amide bond.

The Reaction Pathway

The reaction proceeds through a two-step addition-elimination mechanism:

-

Nucleophilic Attack: The unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the succinimidyl ester. This forms a transient and unstable tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the N-hydroxysuccinimide as a leaving group. This results in the formation of a stable amide linkage between the 2-naphthoxyacetyl moiety and the target biomolecule.

Sources

Technical Guide: Spectral Properties and Analytical Utility of Succinimidyl 2-Naphthoxyacetate (SNA)

Topic: Spectral Properties of 2-Naphthol Released from Succinimidyl 2-Naphthoxyacetate Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (SNA) is a highly specific fluorogenic derivatization reagent used primarily in high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). While primarily utilized to covalently label amine-containing biomolecules (such as phospholipids and peptides) with a stable fluorescent 2-naphthoxyacetyl tag, the compound’s metabolic or chemical degradation can yield 2-naphthol .

This guide addresses a critical spectroscopic distinction often overlooked in experimental design: the difference between the stable fluorescence of the naphthoxy ether tag and the environment-sensitive fluorescence of the released 2-naphthol . Understanding this spectral shift is essential for validating labeling efficiency and monitoring metabolic stability (O-dealkylation) in drug development workflows.

Chemical Basis and Reaction Mechanisms

To interpret the spectral data correctly, one must first distinguish between the derivatization event and the release event.

The Derivatization Reaction (Labeling)

SNA is an N-hydroxysuccinimide (NHS) ester. In aqueous buffers (pH 8.0–9.0), it reacts with primary and secondary amines to form a stable amide bond . The leaving group is NHS, not 2-naphthol. The fluorophore attached to the target is the 2-naphthoxyacetyl moiety.[1]

The Release Mechanism (Degradation/Metabolism)

The "release" of 2-naphthol typically occurs via O-dealkylation , a metabolic pathway mediated by Cytochrome P450 enzymes (similar to propranolol metabolism) or through specific chemical hydrolysis of the ether bond under harsh conditions. This cleavage converts the spectrally stable naphthoxy ether into the pH-sensitive 2-naphthol.

Figure 1: Reaction pathway distinguishing the formation of the fluorescent conjugate (Amide) and the subsequent metabolic release of 2-Naphthol.

Spectral Properties: The Ether Tag vs. The Released Naphthol

The critical analytical challenge is distinguishing the 2-naphthoxy (ether) signal from the 2-naphthol (hydroxyl) signal.

Spectral Characteristics of the SNA Derivative (The Tag)

The 2-naphthoxyacetyl group acts as a "locked" fluorophore. Because the oxygen is alkylated (ether linkage), it cannot undergo Excited State Proton Transfer (ESPT).

-

Stability: Fluorescence is relatively insensitive to pH changes in the physiological range (pH 4–10).

-

Profile: Exhibits monomer emission typical of substituted naphthalenes.

Spectral Characteristics of Released 2-Naphthol

Free 2-naphthol is a photoacid. In the ground state (

-

Neutral pH: Exists as neutral naphthol (Em ~355 nm).

-

Basic pH (or Excited State Equilibrium): Can deprotonate to the naphtholate anion, showing a large bathochromic shift (Em ~420 nm).

Comparative Spectral Data Table

| Parameter | SNA-Derivative (Ether Tag) | Released 2-Naphthol (Neutral) | Released 2-Naphthol (Anion) |

| Excitation Max ( | 228 nm (Strong), 328 nm | 331 nm | 346 nm |

| Emission Max ( | 348 – 354 nm | 355 nm | 410 – 430 nm |

| Stokes Shift | ~20–26 nm | ~24 nm | >70 nm |

| Quantum Yield ( | ~0.3 – 0.4 (Solvent dependent) | ~0.2 (Water) | ~0.8 (Water) |

| pH Sensitivity | Low (Stable Signal) | High (pKa ~9.[2]5) | High (Exists > pH 9) |

| Detection Limit | ~2 ng/mL (HPLC-FL) | ~1 ng/mL | <1 ng/mL |

Technical Insight: If you observe a new emission band appearing >400 nm during your assay, it indicates the cleavage of the ether bond and the presence of the naphtholate anion, signaling degradation of the tag.

Experimental Protocols

Protocol A: Derivatization of Amines with SNA

This protocol is optimized for labeling phospholipids (e.g., Phosphatidylethanolamine) or peptides for HPLC detection.

Reagents:

-

SNA Stock: 10 mM this compound in anhydrous Acetone or Acetonitrile.

-

Buffer: 0.1 M Borate buffer, pH 8.5 (Avoid amine-containing buffers like Tris).

Workflow:

-

Preparation: Dissolve target sample in Borate buffer (or organic solvent/buffer mix if lipid). Final concentration ~1 mg/mL.

-

Reaction: Add a 5-fold molar excess of SNA Stock to the sample.

-

Incubation: Vortex and incubate at 50°C for 10 minutes (or Room Temp for 30 mins).

-

Quenching: Add 10 µL of 1 M Glycine to quench unreacted NHS ester.

-

Analysis: Inject directly into HPLC or perform extraction.

Protocol B: Monitoring "Release" (O-Dealkylation Assay)

To detect the release of 2-naphthol from the conjugate (e.g., in a metabolic stability study).

-

Excitation Setup: Set excitation wavelength to 328 nm .

-

Dual-Emission Monitoring:

-

Channel 1 (Tag Integrity): Monitor emission at 350 nm . (Represents intact 2-naphthoxy ether).

-

Channel 2 (Release Event): Monitor emission at 420 nm . (Represents released 2-naphtholate anion).

-

-

Buffer Condition: Adjust post-column or assay buffer to pH > 10.

-

Reasoning: At pH 10, any released 2-naphthol will be fully ionized to the highly fluorescent naphtholate anion (

420 nm), maximizing the spectral contrast against the neutral ether tag (

-

References

-

Fluorescence Derivatization of Phospholipids: Chen, S., Kou, A. Y., & Chen, H. Y. (1983). This compound as a fluorescent label. Journal of Chromatography A, 276, 37-44.

-

Spectral Properties of 2-Naphthoxyacetic Acid: Casado-Terrones, S., et al. (2005).[3] The development and comparison of a fluorescence and a phosphorescence optosensors for determining the plant growth regulator 2-naphthoxyacetic acid. Sensors and Actuators B: Chemical, 107(2), 929-935.[4]

-

Excited State Proton Transfer (ESPT) of 2-Naphthol: Webb, S. P., Philips, L. A., et al. (1986). Picosecond kinetics of the excited-state proton transfer of 2-naphthol. Journal of Physical Chemistry, 90(21), 5157-5169.

-

Metabolic O-Dealkylation: Walle, T., et al. (1982). Oxidative dealkylation of naphthylalkylamines by rat liver microsomes. Drug Metabolism and Disposition, 10(2), 122-127.

Sources

Succinimidyl 2-naphthoxyacetate solubility in DMSO and other organic solvents

Executive Summary

Succinimidyl 2-naphthoxyacetate (CAS: 81012-92-2), also known as (2-Naphthoxy)acetic acid N-hydroxysuccinimide ester, is a specialized amine-reactive heterobifunctional reagent.[1][2] It is primarily utilized for derivatizing primary amines in peptides and proteins to introduce a naphthoxyacetyl group, often serving as a chromophore/fluorophore for HPLC detection or as a hydrophobic linker in chemical biology applications.

This guide details the solubility profile, stability parameters, and operational protocols for handling this compound. The core directive is the preservation of the N-hydroxysuccinimide (NHS) ester moiety, which is highly susceptible to hydrolysis in the presence of moisture.

Physicochemical Profile & Solubility

Chemical Identity[1][3][4][5][6]

-

Compound Name: this compound[1]

-

Molecular Formula: C₁₆H₁₃NO₅

-

Reactive Group: NHS Ester (Amine-reactive)[1]

-

Hydrophobic Core: Naphthalene ring[1]

Solubility Matrix

The solubility of this compound is governed by its hydrophobic naphthalene core and the polar NHS ester group.[1] It exhibits poor solubility in aqueous buffers but high solubility in polar aprotic solvents.[1]

| Solvent Category | Solvent | Solubility Rating | Recommended Use |

| Polar Aprotic (Primary) | DMSO (Anhydrous) | High (>25 mM) | Preferred for Stock Solutions. Excellent solvation power; miscible with aqueous buffers.[1] |

| Polar Aprotic (Alternative) | DMF (Anhydrous) | High (>25 mM) | Suitable alternative. easier to remove by evaporation than DMSO.[1] |

| Polar Aprotic (Volatile) | Acetonitrile (Dry) | Moderate to High | Useful for HPLC applications or when solvent removal is critical. |

| Protic | Ethanol / Methanol | Low to Moderate | Avoid. Potential for transesterification and moisture introduction.[1] |

| Aqueous | PBS / Tris / Water | Insoluble / Unstable | Reaction Medium Only. Do not use for stock solutions due to rapid hydrolysis.[1] |

Critical Stability Factors

-

Hydrolysis: The NHS ester moiety hydrolyzes rapidly in water (half-life in minutes to hours depending on pH), releasing the non-reactive 2-naphthoxyacetic acid and N-hydroxysuccinimide.[1]

-

Temperature: Store lyophilized powder at -20°C with desiccant.

-

Solvent Quality: Use only anhydrous (water content <50 ppm) DMSO or DMF (e.g., "Sure/Seal" or molecular sieve-treated grade).[1]

Operational Protocol: Solvation & Conjugation

Preparation of Stock Solution

Objective: Create a stable 50 mM stock solution in DMSO.

-

Equilibration: Remove the product vial from -20°C storage and allow it to equilibrate to room temperature (~20 mins) before opening. This prevents condensation of atmospheric moisture onto the cold powder.[1]

-

Calculation:

-

Solvation: Add the calculated volume of anhydrous DMSO. Vortex for 30 seconds until fully dissolved.[1] The solution should be clear.

-

Storage: Use immediately. If storage is necessary, aliquot into single-use microtubes, overlay with inert gas (Argon/Nitrogen), and freeze at -20°C. Note: Stability in solution is finite (days to weeks); fresh preparation is superior.[1]

Conjugation Workflow (Bioconjugation)

Objective: Label a protein/peptide containing primary amines (Lysine residues or N-terminus).[1]

-

Buffer Prep: Prepare the protein in a non-amine buffer (e.g., PBS, HEPES, Bicarbonate) at pH 7.5–8.5. Avoid Tris or Glycine (they contain competing amines).[1]

-

Mixing: Slowly add the DMSO stock solution to the stirring protein solution.

-

Incubation: React for 30–60 minutes at Room Temperature (RT) or 2 hours at 4°C.

-

Quenching: Add Tris buffer (1M) or Glycine to quench unreacted NHS esters.[1]

-

Purification: Remove excess reagent via desalting column (Sephadex G-25) or dialysis.

Visualizations

Workflow Logic Diagram

The following diagram illustrates the critical decision pathways for solvation and reaction, highlighting the "Failure Modes" (Hydrolysis) that must be avoided.

Caption: Figure 1. Solvation workflow emphasizing the critical requirement for anhydrous organic solvents to prevent premature hydrolysis.

Chemical Reaction Mechanism

This diagram details the specific molecular transformation during the labeling process.

Caption: Figure 2. Nucleophilic acyl substitution mechanism where the primary amine displaces the NHS group to form a stable amide bond.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 128473, (2-Naphthoxy)acetic acid N-hydroxysuccinimide ester. Retrieved from [Link]

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition).[1] Academic Press.[1] (Standard reference for NHS-ester chemistry and solvent protocols).

Sources

Technical Guide: Hydrophobic Tagging of Peptides with Succinimidyl 2-Naphthoxyacetate

[1]

Executive Summary

This compound (SNA) is an amine-reactive heterobifunctional reagent that acylates primary amines (N-terminus and Lysine

Key Technical Utilities:

-

Retention Shift (RP-HPLC): The hydrophobic naphthalene ring significantly increases the retention time of hydrophilic peptides on C18 columns, resolving co-elution issues.[1]

-

Enhanced Detection: Introduces a strong chromophore (

) and a fluorophore ( -

Mass Spectrometry Tag: Adds a predictable mass shift (+184.19 Da) useful for confirming N-terminal integrity.

Chemical Basis & Mechanism[1][2]

Physicochemical Properties[1][3]

-

IUPAC Name: 2,5-dioxopyrrolidin-1-yl 2-(naphthalen-2-yloxy)acetate[1]

-

Molecular Formula:

[2] -

Molecular Weight: 299.28 g/mol [2]

-

Solubility: Soluble in organic solvents (DMSO, DMF, Acetonitrile).[1] Poorly soluble in water; requires organic co-solvent for aqueous labeling.[1]

Reaction Mechanism

The reaction proceeds via nucleophilic acyl substitution .[1] The nucleophilic amine on the peptide attacks the carbonyl carbon of the NHS ester.[1] The N-hydroxysuccinimide (NHS) ring acts as a good leaving group, resulting in a stable amide bond.[1]

Reaction Scheme (DOT Visualization):

Figure 1: Mechanism of amine acylation by this compound.

Experimental Protocol

Materials Required[1][6]

-

Reagent: this compound (Store at -20°C, desiccated).

-

Solvent: Anhydrous DMSO or DMF (High purity, amine-free).[1]

-

Reaction Buffer: 0.1 M Sodium Bicarbonate (

) or Phosphate buffer, pH 8.3. Avoid Tris or Glycine (primary amines compete).[1] -

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or Hydroxylamine.

Labeling Workflow

| Step | Action | Critical Technical Insight |

| 1. Stock Prep | Dissolve SNA in anhydrous DMSO to 10–20 mM.[1] | Prepare immediately before use.[1] NHS esters hydrolyze rapidly in the presence of moisture.[1] |

| 2. Peptide Solubilization | Dissolve peptide in Reaction Buffer (pH 8.3) at 1–5 mg/mL.[1] | Ensure pH is >8.0 to deprotonate the N-terminal amine ( |

| 3.[1] Conjugation | Add SNA stock to peptide solution.[1] Molar Ratio: 5:1 to 10:1 (Reagent:Peptide).[1] | Maintain organic solvent concentration <20% v/v to prevent protein precipitation. |

| 4. Incubation | Incubate for 1–2 hours at Room Temp (RT) or 4°C overnight. | Keep in dark. Naphthoxy derivatives can be light-sensitive over long exposures.[1] |

| 5. Quenching | Add 1 M Tris (pH 8.[1]0) to a final concentration of 50 mM. Incubate 15 mins. | Scavenges unreacted NHS ester to prevent non-specific modification during purification. |

| 6.[1] Purification | Desalting column (PD-10) or RP-HPLC.[1] | The labeled peptide will be significantly more hydrophobic.[1] Adjust HPLC gradient accordingly. |

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for peptide derivatization and analysis.[1]

Analytical Validation

Mass Spectrometry (MS) Verification

To confirm successful labeling, calculate the expected mass shift.[1] The reaction replaces a hydrogen atom (1.008 Da) on the amine with the 2-naphthoxyacetyl group (

-

Mass of 2-Naphthoxyacetyl group: 185.19 Da[1]

-

Net Mass Shift:

Calculation:

HPLC Retention Behavior

The primary utility of this label is the hydrophobic shift .[1]

-

Unlabeled Peptide: Elutes early (low % Acetonitrile).[1]

-

Labeled Peptide: Elutes later (higher % Acetonitrile).[1]

-

Benefit: This shift moves the peptide away from the solvent front and interfering salts, allowing for accurate quantification of short, polar peptides.[1]

Detection Settings[1][7]

-

UV Absorbance: Monitor at 228 nm (strongest) or 270–280 nm (specific to naphthalene, reduces background from peptide bonds).[1]

-

Fluorescence: Excitation

; Emission

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Labeling Efficiency | pH too low (< 7.5).[1] | Adjust buffer to pH 8.3–8.[1][4]5. Amines must be deprotonated.[1] |

| Reagent Precipitation | Aqueous content too high in stock addition. | Dissolve reagent in 100% DMSO/DMF before adding to buffer.[1] Ensure final organic % < 20%.[1] |

| Multiple Peaks (Heterogeneity) | Labeling of Lysine residues. | If N-terminal specificity is required, perform reaction at lower pH (6.5–7.[1]0) to exploit the lower pKa of the N-terminus vs Lysine, though specificity is rarely 100%.[1] |

| Hydrolysis of Reagent | Old stock or wet solvent.[1] | Use fresh anhydrous DMSO.[1] NHS esters degrade in minutes in water; add reagent last. |

References

The Naphthoxy Pharmacophore: Precision Labeling in Chromatography and Bioimaging

Executive Summary

While naphthalene derivatives like dansyl chloride have historically dominated fluorescence labeling, naphthoxy-based reagents (specifically derivatives of 2-naphthoxyacetic acid) offer a distinct photochemical advantage: the auxochromic effect of the ether oxygen. This structural feature enhances quantum yield and induces a bathochromic shift, moving excitation wavelengths away from the deep UV interference zone common in biological matrices.

This guide explores the theoretical underpinnings and practical applications of naphthoxy-based reagents, moving from their classic role in HPLC derivatization of non-fluorescent amines to their emerging utility as "turn-on" sensors in cellular bioimaging.

Part 1: Molecular Architecture & Photophysics

The Auxochromic Advantage

The theoretical basis for using naphthoxy reagents lies in the electronic perturbation of the naphthalene ring system. In a standard naphthalene scaffold, fluorescence is often quenched by solvent interactions or lacks intensity.

In a naphthoxy system (Ar–O–R), the oxygen atom acts as a strong electron-donating group (EDG).

-

n

-

Result: This lowers the energy gap between the HOMO and LUMO, resulting in a red shift (bathochromic shift) of the absorption maximum and a significant increase in the molar extinction coefficient (

). -

Practical Implication: Unlike simple naphthalene which excites at ~210-220 nm, naphthoxy derivatives can often be excited at 227-230 nm or higher, with emission maxima around 350 nm . This Stokes shift (~120 nm) reduces self-quenching and background noise in complex eluents.

Solvatochromism and Stability

Naphthoxy fluorophores exhibit moderate solvatochromism. In polar protic solvents (like water/methanol HPLC mobile phases), they maintain high fluorescence intensity, unlike some charge-transfer probes that quench in water. This makes them ideal for Reverse-Phase HPLC (RP-HPLC) .

Part 2: Chromatographic Derivatization (HPLC/LC-MS)

The primary application of naphthoxy reagents is the derivatization of analytes lacking native chromophores (e.g., aliphatic amines, fatty acids, and amino-drugs like amantadine).

The Gold Standard: (2-Naphthoxy)acetyl Chloride (NAC)

Reagent: (2-Naphthoxy)acetyl chloride Target: Primary and Secondary Amines, Alcohols. Mechanism: Nucleophilic Acyl Substitution.

The reaction converts a non-fluorescent analyte into a highly fluorescent naphthoxy-amide or ester. This tag is stable, allowing for aggressive mobile phase gradients.

Experimental Workflow: NAC Derivatization

The following diagram illustrates the critical pathway for derivatizing a drug amine (e.g., Memantine) using NAC.

Caption: Nucleophilic acyl substitution pathway for labeling amines with (2-Naphthoxy)acetyl chloride.

Comparative Sensitivity Data

The theoretical advantage translates into quantifiable detection limits.[1] The table below compares detection methods for a standard aliphatic amine drug (e.g., Memantine).

| Detection Method | Derivatization Reagent | Excitation/Emission (nm) | Limit of Detection (LOD) | Linearity ( |

| Direct UV | None | 200 nm (Non-specific) | ~10 | 0.920 |

| Fluorescence | (2-Naphthoxy)acetyl chloride | 227 / 350 | 0.5 - 2.0 nM | 0.999 |

| Fluorescence | Dansyl Chloride | 340 / 525 | 10 - 50 nM | 0.995 |

| LC-MS/MS | (2-Naphthoxy)acetyl chloride | N/A (Mass Tag) | 0.1 nM | 0.998 |

Note: While LC-MS is more sensitive, NAC fluorescence provides a cost-effective alternative that rivals MS sensitivity for routine QC.

Part 3: Bioimaging & "Turn-On" Probes[2]

Moving beyond fixed chromatography, naphthoxy derivatives are increasingly used in live-cell imaging. Here, the naphthoxy group serves as the fluorophore , while a cleavable linker acts as a quencher via Photoinduced Electron Transfer (PeT).[2]

Mechanism: The PeT Switch

-

OFF State: The receptor group (e.g., a hydrazine moiety for aldehyde detection) possesses a high-energy HOMO that donates an electron to the excited naphthoxy fluorophore, quenching fluorescence.

-

ON State: Upon reaction with the target (e.g., formaldehyde), the HOMO energy of the receptor drops. Electron transfer is blocked, and the naphthoxy fluorophore emits radiatively.

Caption: The "Turn-On" mechanism utilizing Photoinduced Electron Transfer (PeT) modulation in naphthoxy probes.

Part 4: Validated Experimental Protocol

Protocol: Derivatization of Amino-Drugs with (2-Naphthoxy)acetyl Chloride

Based on the validated methodology for amantadine/memantine analysis [1].

Reagents Required:

-

(2-Naphthoxy)acetyl chloride (NAC) [Solid, store desicated].

-

Toluene (Anhydrous).

-

Sodium Carbonate buffer (0.5% w/v).

-

Internal Standard (e.g., 1-Adamantanamine if analyzing Memantine).

Step-by-Step Methodology:

-

Stock Preparation: Dissolve 10 mg of NAC in 10 mL of anhydrous toluene. Prepare fresh daily to prevent hydrolysis.

-

Sample Extraction:

-

Alkalinize 500

L of plasma/urine sample with 100 -

Extract with 3 mL toluene. Centrifuge (3000 rpm, 5 min).

-

Transfer the organic layer (containing the amine analyte) to a clean reaction vial.

-

-

Derivatization Reaction:

-

Add 100

L of the NAC/Toluene stock solution to the organic extract. -

Add 100

L of 0.5% Sodium Carbonate solution (acts as a scavenger base). -

Incubation: Vortex for 30 seconds, then incubate at 50°C for 30 minutes . Note: Heat is required to drive the reaction to completion for sterically hindered amines.

-

-

Purification:

-

After cooling, wash the organic layer with 1 mL of 1M H2SO4 (removes unreacted amine).

-

Evaporate the toluene layer to dryness under a nitrogen stream at 40°C.

-

-

Reconstitution:

-

Reconstitute residue in 200

L of Mobile Phase (e.g., Acetonitrile:Water 60:40). -

Inject 20

L into HPLC.

-

Self-Validation Check:

-

Blank Test: Run a reagent blank (Toluene + NAC + Buffer). If peaks appear at the analyte retention time, the NAC stock is contaminated or hydrolyzed.

-

Derivatization Efficiency: The peak area of the analyte should plateau after 30 mins at 50°C. If yield increases at 45 mins, the reaction time is insufficient.

References

-

Duh, T. H., Wu, H. L., Kou, H. S., & Lu, C. Y. (2003).[3] (2-Naphthoxy)acetyl chloride, a simple fluorescent reagent.[3] Journal of Chromatography A, 987(1-2), 205–209.[3] [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A novel naphthalene-based fluorescent probe for highly selective detection of cysteine with a large Stokes shift and its application in bioimaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. (2-Naphthoxy)acetyl chloride, a simple fluorescent reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Mastering Protein Labeling for Fluorescence Microscopy: A Detailed Guide to Succinimidyl 2-Naphthoxyacetate and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive, in-depth guide to the principles and techniques for covalently labeling proteins with succinimidyl 2-naphthoxyacetate and analogous amine-reactive fluorescent dyes for visualization by fluorescence microscopy. As a senior application scientist, this document is structured to provide not just a step-by-step protocol, but a foundational understanding of the underlying chemistry, critical optimization parameters, and best practices to ensure robust and reproducible results in your research endeavors.

The Chemistry of Amine-Reactive Labeling: A Foundation of Precision

The targeted labeling of proteins with fluorescent probes is a cornerstone of modern biological research, enabling the visualization of protein localization, trafficking, and interactions within the complex cellular milieu. Succinimidyl esters, such as this compound, belong to the class of N-hydroxysuccinimide (NHS) esters, which are widely utilized for their ability to efficiently and specifically react with primary amines on proteins.[1][2]

The fundamental reaction involves the nucleophilic attack of a deprotonated primary amine (present on the N-terminus of the polypeptide chain and the side chain of lysine residues) on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group. The efficiency of this reaction is highly dependent on pH, with optimal conditions typically falling between pH 8.3 and 8.5.[3] At this alkaline pH, a sufficient proportion of the primary amines are deprotonated and thus available for reaction, while minimizing the competing hydrolysis of the NHS ester in the aqueous environment.[4]

The Naphthyl Moiety: A Classic Fluorophore for Cellular Imaging

Texas Red®-X is a bright red-fluorescent dye with excitation and emission maxima around 595 nm and 615 nm, respectively.[3][5][6] This makes it suitable for multicolor imaging experiments with other common fluorophores and minimizes autofluorescence from cellular components.

Key Spectral Properties of Texas Red®-X:

| Property | Value | Source |

| Excitation Maximum (λex) | ~595 nm | [3][5][6] |

| Emission Maximum (λem) | ~615 nm | [3][5][6] |

| Molar Extinction Coefficient | ~116,000 cm⁻¹M⁻¹ | [6] |

| Quantum Yield (Φ) | ~0.93 in PBS | [6][7] |

| Solubility | DMSO | [3][5] |

Experimental Design and Protocol: A Step-by-Step Guide to Success

This protocol is designed for the labeling of a generic IgG antibody but can be adapted for other proteins with appropriate adjustments.

Materials and Reagents

-

Protein of interest (e.g., IgG antibody)

-

This compound analog (e.g., Texas Red®-X, succinimidyl ester)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification Column: Gel filtration column (e.g., Sephadex® G-25)

-

Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with a suitable preservative (e.g., 0.02% sodium azide)

Workflow Overview

Figure 1. A generalized workflow for the fluorescent labeling of proteins using an NHS ester.

Detailed Protocol

Step 1: Protein Preparation

The purity of the protein is paramount for successful labeling. The protein solution must be free of any amine-containing substances such as Tris buffer, glycine, or ammonium salts, as these will compete with the protein for reaction with the NHS ester.

-

Buffer Exchange: If your protein is in an incompatible buffer, perform a buffer exchange into the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3) using dialysis or a desalting column.

-

Concentration Adjustment: Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.[3][6] Higher protein concentrations generally lead to greater labeling efficiency.[5]

Step 2: Dye Stock Solution Preparation

NHS esters are susceptible to hydrolysis, so the dye stock solution should be prepared immediately before use.

-

Bring to Room Temperature: Allow the vial of the succinimidyl ester dye to warm to room temperature before opening to prevent moisture condensation.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the vial to create a 10 mM stock solution. For example, to a 1 mg vial of Texas Red®-X, succinimidyl ester (MW ~817 g/mol ), add approximately 122 µL of DMSO.

-

Mixing: Vortex the vial until the dye is completely dissolved.

Step 3: The Labeling Reaction

The molar ratio of dye to protein is a critical parameter that determines the Degree of Labeling (DOL). A good starting point for antibodies is a 10- to 20-fold molar excess of the dye.[4] This may need to be optimized for your specific protein.

-

Initiate the Reaction: While gently stirring, add the calculated volume of the 10 mM dye stock solution to the protein solution.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

Step 4: Quenching the Reaction

To stop the labeling reaction, a quenching buffer containing a high concentration of primary amines is added to consume any unreacted NHS ester.

-

Add Quenching Buffer: Add the Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

-

Incubate: Incubate for 15-30 minutes at room temperature.[4]

Step 5: Purification of the Labeled Protein

It is crucial to remove the unreacted dye and the NHS leaving group from the labeled protein to avoid background fluorescence in downstream applications. Gel filtration chromatography is a common and effective method for this separation.[8]

-

Equilibrate the Column: Equilibrate a gel filtration column (e.g., Sephadex® G-25) with PBS, pH 7.4.

-

Load the Sample: Apply the quenched reaction mixture to the top of the column.

-

Elute and Collect: Elute the protein with PBS. The labeled protein, being larger, will elute first, while the smaller, unreacted dye molecules will be retained in the column. Collect the colored fractions corresponding to the labeled protein.

Figure 2. The chemical reaction between a primary amine on a protein and a naphthyl-based NHS ester.

Step 6: Determining the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the λmax of the dye (e.g., ~595 nm for Texas Red®-X).

-

Measure Absorbance: Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the dye's absorbance maximum (A_dye).

-

Calculate Protein Concentration:

-

First, correct the A₂₈₀ for the dye's absorbance at this wavelength: A_prot = A₂₈₀ - (A_dye × CF₂₈₀) where CF₂₈₀ is the correction factor for the dye at 280 nm (for Texas Red®-X, this is approximately 0.36).[6]

-

Then, calculate the molar concentration of the protein: [Protein] (M) = A_prot / ε_prot where ε_prot is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate Dye Concentration:

-

[Dye] (M) = A_dye / ε_dye where ε_dye is the molar extinction coefficient of the dye at its λmax (for Texas Red®-X, ~116,000 cm⁻¹M⁻¹).[6]

-

-

Calculate DOL:

-

DOL = [Dye] / [Protein]

-

An optimal DOL for antibodies is typically between 2 and 7. Over-labeling can lead to protein aggregation and loss of function, while under-labeling will result in a weak fluorescent signal.

Troubleshooting and Optimization

| Problem | Potential Cause | Solution |

| Low DOL | - Inefficient labeling reaction (incorrect pH, presence of competing amines) - Low protein concentration - Hydrolyzed NHS ester | - Ensure the reaction buffer is at pH 8.3-8.5 and free of contaminating amines. - Increase the protein concentration. - Prepare the dye stock solution fresh. - Increase the molar excess of the dye. |

| High DOL / Protein Precipitation | - Excessive molar ratio of dye to protein | - Reduce the molar excess of the dye in the labeling reaction. |

| High Background Fluorescence | - Incomplete removal of unreacted dye | - Repeat the purification step or use a longer gel filtration column. |

| Loss of Protein Activity | - Labeling of critical lysine residues in the active or binding site - Over-labeling causing conformational changes | - Reduce the DOL by lowering the molar excess of the dye. - Consider alternative labeling chemistries that target other functional groups (e.g., maleimides for thiols). |

Conclusion

The successful fluorescent labeling of proteins with this compound and its analogs is a powerful technique for elucidating protein function in cellular and molecular biology. By understanding the underlying chemical principles and carefully controlling the key reaction parameters—protein purity, buffer composition, pH, and dye-to-protein ratio—researchers can achieve robust and reproducible labeling for high-quality fluorescence microscopy data. This guide provides a solid foundation for developing and optimizing your protein labeling protocols, ultimately enabling clearer insights into the intricate world of cellular processes.

References

- Biotium. (2023, June 30). Protocol: Succinimidyl Ester Labeling of Protein Amines.

- Lumiprobe. NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.

- AAT Bioquest. Texas Red-X, succinimidyl ester Mixed isomers CAS 216972-99-5.

- Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules.

- Benchchem.

- Abberior Instruments. NHS ester protocol for labeling proteins.

-

Nanda, J. S., & Lorsch, J. R. (2014). Labeling a protein with fluorophores using NHS ester derivitization. Methods in enzymology, 536, 87–94. [Link]

- ResearchGate. (2025, August 7).

- A

- bioRxiv. (2025, December 30).

- Sigma-Aldrich. Texas Red-X, succinimidyl ester.

- Nanda, J. S., & Lorsch, J. R. (2014). Labeling a protein with fluorophores using NHS ester derivitization. Methods in Enzymology, 536, 87–94.

Sources

- 1. Near-infrared fluorescent probes: a next-generation tool for protein-labeling applications - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Naphthalenediimides with High Fluorescence Quantum Yield: Bright-Red, Stable, and Responsive Fluorescent Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. NTA succinimidyl ester | AAT Bioquest [aatbio.com]

- 5. Texas Red-X, succinimidyl ester | CAS 199745-67-0 | AAT Bioquest | Biomol.com [biomol.com]

- 6. Texas Red-X, succinimidyl ester *Mixed isomers* *CAS 216972-99-5* | AAT Bioquest [aatbio.com]

- 7. Quantum Yield [Texas Red] | AAT Bioquest [aatbio.com]

- 8. masspec.scripps.edu [masspec.scripps.edu]

Application Note: Optimized Conjugation of Succinimidyl 2-naphthoxyacetate to Monoclonal Antibodies

This Application Note is designed for researchers and process development scientists requiring a robust, reproducible protocol for conjugating Succinimidyl 2-naphthoxyacetate (SNA) to monoclonal antibodies (mAbs).

Unlike standard hydrophilic fluorophores (e.g., FITC, Alexa Fluor), SNA introduces a hydrophobic naphthoxy moiety. This alters the physicochemical properties of the antibody, requiring specific modifications to standard NHS-ester protocols to prevent precipitation and preserve antigen-binding affinity.

Introduction & Mechanistic Basis[1]

This compound is a heterobifunctional reagent targeting primary amines on proteins. The N-hydroxysuccinimide (NHS) ester group reacts with nucleophilic amines on the antibody to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.

Key Application Utility:

-

Haptenization: The 2-naphthoxyacetate group acts as a hapten to generate anti-drug antibodies (ADAs) or for competitive ELISA assays.

-

Hydrophobic Tagging: Modulates the surface hydrophobicity of the protein for specific purification or interaction studies.

-

Fluorescence: Naphthalene derivatives possess intrinsic fluorescence (typically Ex/Em ~280/330 nm), though this often overlaps with Tryptophan fluorescence, requiring careful spectral deconvolution.

Reaction Mechanism

The reaction relies on a nucleophilic attack by the deprotonated amine (

Experimental Workflow Visualization

The following diagram outlines the critical path for conjugation, highlighting decision points to prevent common failures such as precipitation or over-labeling.

Caption: Critical path workflow for SNA-Antibody conjugation with precipitation checkpoint.

Materials & Reagents

| Reagent | Specification | Purpose |

| Antibody | >95% Purity, >1 mg/mL | Target protein. Must be free of carrier proteins (BSA/Gelatin). |

| SNA Reagent | This compound | Reactive ligand. Store at -20°C under desiccant. |

| Conjugation Buffer | 0.1 M Sodium Bicarbonate, pH 8.3 | Provides alkaline environment for amine deprotonation. |

| Solvent | Anhydrous DMSO or DMF | Solubilizes the hydrophobic SNA reagent. |

| Quenching Buffer | 1 M Tris-HCl (pH 8.0) or 1 M Glycine | Scavenges unreacted NHS esters to stop the reaction. |

| Purification | Zeba™ Spin Columns (7K MWCO) or Dialysis | Removes free SNA and organic solvent. |

Step-by-Step Protocol

Phase 1: Antibody Preparation

Critical: Primary amines in buffers (Tris, Glycine) will compete with the antibody for the SNA reagent, inhibiting conjugation.

-

Buffer Exchange: If the antibody is in Tris or contains Sodium Azide, perform a buffer exchange into 0.1 M Sodium Bicarbonate (pH 8.3) or PBS (pH 7.4) .

-

Note: Bicarbonate (pH 8.3) is preferred for higher efficiency. PBS (pH 7.4) is acceptable but may require a longer reaction time.

-

-

Concentration Adjustment: Dilute or concentrate the antibody to 2–5 mg/mL .

-

Why? Low concentrations (<1 mg/mL) lead to poor kinetics and hydrolysis of the NHS ester before it can react with the protein.

-

Phase 2: Reagent Preparation

-

Equilibrate: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation (water hydrolyzes NHS esters).

-

Solubilize: Dissolve SNA in anhydrous DMSO to a concentration of 10 mM .

-

Calculation: Molecular Weight of SNA ≈ 301.25 g/mol . Dissolve 3.0 mg in 1 mL DMSO.

-

Caution: Prepare immediately before use. Do not store diluted stock.

-

Phase 3: Conjugation Reaction[2]

-

Molar Ratio Calculation: For antibodies (MW ~150 kDa), a molar excess of 10x to 20x (SNA:Antibody) is standard.

-

Hydrophobicity Warning: Because SNA is hydrophobic, starting with a 10x excess is recommended to avoid precipitation.

-

-

Mixing: While gently vortexing the antibody solution, add the calculated volume of SNA stock dropwise .

-

Solvent Limit: Ensure the final volume of DMSO does not exceed 10% of the total reaction volume to prevent antibody denaturation.

-

-

Incubation: Incubate for 60 minutes at Room Temperature (20-25°C) .

-

Protect from light if using for fluorescence applications (though SNA is not highly photosensitive, it is good practice).

-

Phase 4: Quenching & Purification

-

Quench: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes.

-

Purification:

-

Method A (Fast): Use a desalting column (e.g., Sephadex G-25 or Zeba Spin Column) equilibrated with PBS.

-

Method B (Thorough): Dialyze against PBS (pH 7.[1]4) for 12-18 hours at 4°C with at least two buffer changes.

-

Quality Control & Validation (Self-Validating System)

To ensure the protocol worked, you must calculate the Degree of Labeling (DOL) .

A. UV-Vis Spectrophotometry

Measure absorbance at 280 nm (

Challenge: The naphthoxy group absorbs strongly in the UV region, overlapping with the protein's 280 nm peak. You must use a correction factor (CF).[2]

- : Extinction coefficient of IgG (~210,000 M⁻¹cm⁻¹).

-

: Correction Factor (

B. Functional Validation (ELISA)

Since SNA modifies lysine residues (which may be in the antigen-binding site), validation of binding affinity is required.

-

Coat a plate with the target antigen.

-

Titrate the SNA-conjugated antibody vs. the unconjugated control.

-

A shift in

>2-fold indicates steric hindrance or over-labeling.

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Precipitation during reaction | Hydrophobic aggregation due to SNA. | Reduce molar excess (e.g., 20x |

| Low Degree of Labeling (DOL < 1) | Hydrolysis of NHS ester or competing amines. | Ensure buffer is amine-free. Use fresh anhydrous DMSO. Increase pH to 8.5. |

| Loss of Antibody Activity | Over-labeling of critical lysines. | Reduce reaction time or molar excess. Try site-specific conjugation (cysteine-based) instead.[] |

References

-

Mattson, G., et al. (1993). "A practical approach to crosslinking." Molecular Biology Reports, 17, 167-183. (Foundational chemistry).[4]

Sources

Using Succinimidyl 2-naphthoxyacetate in high-throughput screening assays

Application Note: High-Throughput Fluorescence Screening of Aminophospholipids and Primary Amines Using Succinimidyl 2-naphthoxyacetate

Abstract

This application note details the implementation of This compound (SNA) as a high-performance fluorogenic derivatization reagent for High-Throughput Screening (HTS) and High-Throughput Chromatography (HT-LC). While traditionally utilized in HPLC for the detection of aminophospholipids (e.g., Phosphatidylethanolamine [PE], Phosphatidylserine [PS]), this protocol adapts the chemistry for microplate-based screening and rapid profiling of amine-containing libraries. SNA offers significant advantages over conventional reagents like Dansyl chloride, including faster reaction kinetics (<30 minutes) and stable fluorescence in the UV/blue region (Ex 228 nm / Em 342 nm), making it an ideal probe for lipidomics and enzyme activity assays involving amine modulation.

Introduction & Mechanism of Action

This compound is an N-hydroxysuccinimide (NHS) ester derivative of 2-naphthoxyacetic acid.[1][2] Its primary function is the covalent labeling of primary (

Chemical Basis

The N-hydroxysuccinimide (NHS) group acts as a good leaving group, allowing the carbonyl carbon to undergo nucleophilic attack by the amine of the target molecule. This reaction proceeds efficiently at mildly alkaline pH (8.0–9.0). The resulting conjugate retains the naphthalene moiety, which serves as a hydrophobic, fluorescent tag.

Key Advantages for HTS

-

Rapid Kinetics: Derivatization reaches completion in 15–30 minutes, significantly faster than Dansyl chloride (1–3 hours).

-

Stability: The resulting amide bond is chemically stable, allowing for delayed readouts if necessary.

-

Hydrophobicity: The naphthoxy group increases the retention of polar amines in Reversed-Phase (RP) chromatography, facilitating the separation of complex biological mixtures.

Experimental Workflows (Graphviz Visualization)